molecular formula C14H12N2O5 B13953067 Phenol, 2,4-dinitro-6-(1-phenylethyl)- CAS No. 64047-74-1

Phenol, 2,4-dinitro-6-(1-phenylethyl)-

Cat. No.: B13953067
CAS No.: 64047-74-1
M. Wt: 288.25 g/mol
InChI Key: DGTJUIOBQZQQSD-UHFFFAOYSA-N
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Description

Phenol, 2,4-dinitro-6-(1-phenylethyl)- is an organic compound with the molecular formula C14H12N2O5. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 are replaced by nitro groups, and the hydrogen at position 6 is replaced by a 1-phenylethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-dinitro-6-(1-phenylethyl)- typically involves the nitration of phenol derivatives. One common method is the nitration of 2,4-dinitrophenol with 1-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide, which facilitates the substitution of the bromide group with the phenol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the selective nitration of the phenol derivative without causing over-nitration or degradation of the product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-dinitro-6-(1-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Phenol, 2,4-dinitro-6-(1-phenylethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,4-dinitro-6-(1-phenylethyl)- involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4-dinitro-: Lacks the 1-phenylethyl group, making it less hydrophobic and potentially less biologically active.

    Phenol, 2,6-dinitro-: Has nitro groups at different positions, leading to different chemical and biological properties.

    Phenol, 2,4-dinitro-6-(1-methylheptyl)-: Has a different alkyl group, which can affect its solubility and reactivity.

Uniqueness

Phenol, 2,4-dinitro-6-(1-phenylethyl)- is unique due to the presence of the 1-phenylethyl group, which increases its hydrophobicity and may enhance its interaction with biological membranes and proteins. This structural feature can lead to distinct biological activities and applications compared to other similar compounds.

Properties

CAS No.

64047-74-1

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

2,4-dinitro-6-(1-phenylethyl)phenol

InChI

InChI=1S/C14H12N2O5/c1-9(10-5-3-2-4-6-10)12-7-11(15(18)19)8-13(14(12)17)16(20)21/h2-9,17H,1H3

InChI Key

DGTJUIOBQZQQSD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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